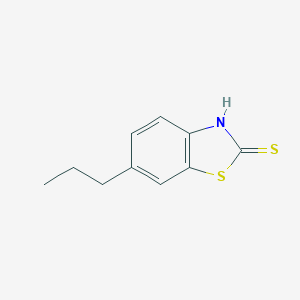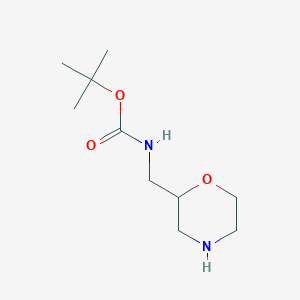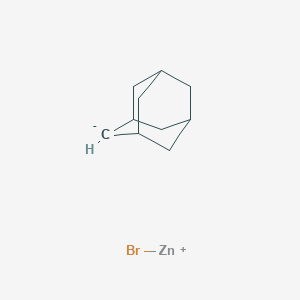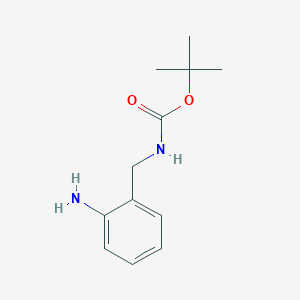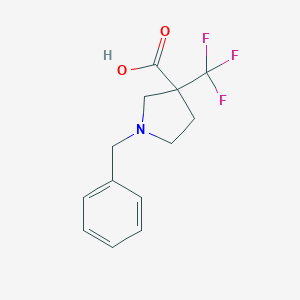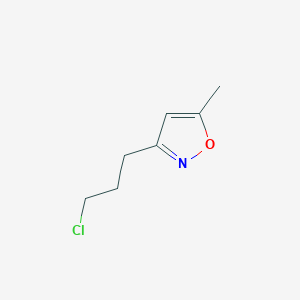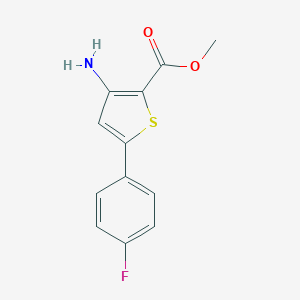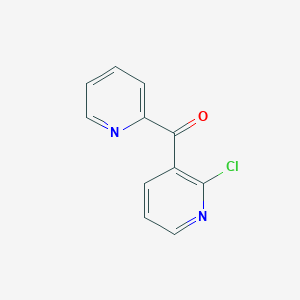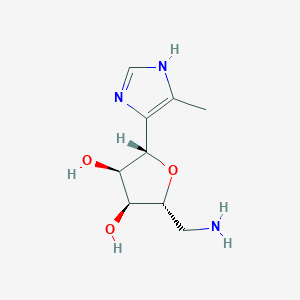
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol, also known as AMIOX, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound has a unique structure that makes it a promising candidate for research in the fields of biochemistry, pharmacology, and physiology. In
作用機序
The mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to inhibit the activity of various kinases, which are enzymes involved in the regulation of cellular signaling pathways.
生化学的および生理学的効果
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be toxic at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. One area of research is the development of new synthesis methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic uses for the compound. Additionally, the mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, and further research is needed to elucidate the molecular targets of the compound. Overall, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is a promising compound for use in various scientific research applications, and further research is needed to fully explore its potential.
合成法
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with diacetone-D-glucose, followed by the addition of ammonium acetate and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. The purity of the compound can be further enhanced by recrystallization.
科学的研究の応用
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
187867-56-7 |
|---|---|
製品名 |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol |
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(4-methyl-1H-imidazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1 |
InChIキー |
KCRVLBMMRXQTDE-YYNOVJQHSA-N |
異性体SMILES |
CC1=C(N=CN1)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
SMILES |
CC1=C(NC=N1)C2C(C(C(O2)CN)O)O |
正規SMILES |
CC1=C(N=CN1)C2C(C(C(O2)CN)O)O |
同義語 |
D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



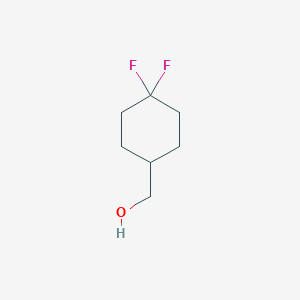
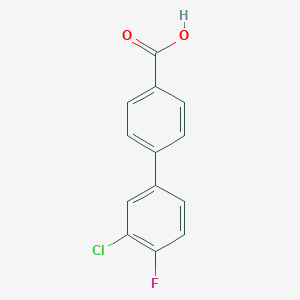

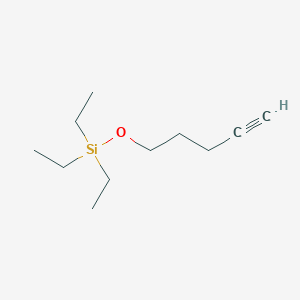
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)
